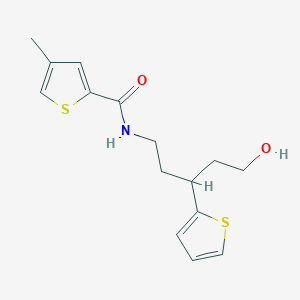

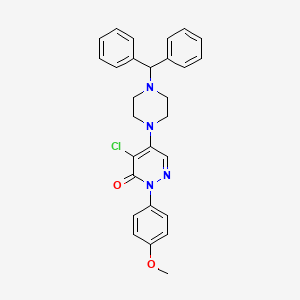

![molecular formula C9H9ClN4S B2681275 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine CAS No. 522626-00-2](/img/structure/B2681275.png)

3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine” is a chemical compound . It is part of a class of compounds that have been synthesized for evaluation as H1-antihistaminic agents.

Synthesis Analysis

The synthesis of these compounds involved reacting quinazolin-4-(3H)-one with various amines. A series of structurally novel 3-thioether-1-(quinazolin-4-yl)-1H-1,2,4-triazol-5-amine derivatives were designed and synthesized based on a pharmacophore hybrid approach .Molecular Structure Analysis

The molecular structure of “3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine” can be represented by the SMILES stringNN1C(SCC2=CC=C(C=C2)Cl)=NN=C1 .

Applications De Recherche Scientifique

Synthesis and Characterization

Research into 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine and its derivatives focuses on the synthesis and characterization of these compounds for various scientific applications. Studies highlight the importance of the triazole and thiazole moieties in these molecules, offering pathways to novel heterocyclic compounds with potential biological and material applications. For example, the synthesis of 4-thiazolidinones from 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol as a key intermediate explores the creation of thiosemicarbazides and thiazoline ring systems, indicating the versatility of triazole derivatives in synthesizing complex heterocycles (Sarhan et al., 2008).

Antimicrobial Activities

Several studies on 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine derivatives have shown promising antimicrobial activities. Compounds synthesized from this chemical scaffold are evaluated against various microbial strains to assess their therapeutic potential. For instance, novel 6-amino triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, derived from similar triazole compounds, exhibited significant antimicrobial activities, showcasing the potential of triazole derivatives in developing new antimicrobial agents (Idrees et al., 2019).

Corrosion Inhibition

The triazole derivatives, including those related to 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine, have been investigated for their corrosion inhibition properties. The thermodynamic, electrochemical, and quantum chemical evaluation of triazole Schiff bases on mild steel in acid media demonstrates the potential of these compounds as corrosion inhibitors. This application is crucial for extending the lifespan of metal infrastructure and reducing economic losses due to corrosion (Chaitra et al., 2015).

Material Science Applications

In material science, the triazole and thiazole derivatives of 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine contribute to the development of new materials with unique properties. The preparation of hyperbranched copolymers constituted of triphenylamine and phenylene units, involving similar triazole compounds, showcases the role of these molecules in synthesizing conductive polymers for electronic applications (Tanaka et al., 2001).

Orientations Futures

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4S/c10-8-3-1-7(2-4-8)5-15-9-13-12-6-14(9)11/h1-4,6H,5,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDWAMOOVBHPKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=CN2N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681193.png)

![N-(1-cyanocyclobutyl)-2-[(2-ethoxynaphthalen-1-yl)oxy]acetamide](/img/structure/B2681198.png)

![2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2681199.png)

amino}-1-phenylpropan-1-one hydrochloride](/img/structure/B2681208.png)

![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B2681210.png)

![N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2681215.png)